molecular formula C11H6F6N2 B1459101 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline CAS No. 1351516-09-0

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Cat. No.: B1459101
CAS No.: 1351516-09-0
M. Wt: 280.17 g/mol
InChI Key: IFNSUWDWASXAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The presence of trifluoromethyl groups at positions 5 and 8 enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of heterogeneous catalysts, such as phosphate-based catalysts, has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell survival .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, leading to cell death in cancer cells. The trifluoromethyl groups enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-5,8-bis(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSUWDWASXAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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